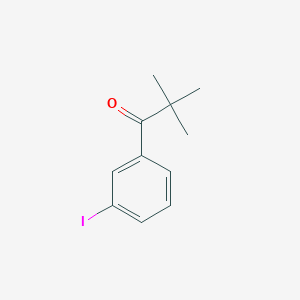













|
REACTION_CXSMILES
|
I[C:2]1[CH:3]=[C:4]([C:8](=[O:13])[C:9]([CH3:12])([CH3:11])[CH3:10])[CH:5]=[CH:6][CH:7]=1.C(=[NH:27])(C1C=CC=CC=1)C1C=CC=CC=1.CC([O-])(C)C.[Na+].Cl.[OH-].[Na+].[Cl-].[Na+]>C(OCC)(=O)C.C1C=CC(P(C2C(C3C(P(C4C=CC=CC=4)C4C=CC=CC=4)=CC=C4C=3C=CC=C4)=C3C(C=CC=C3)=CC=2)C2C=CC=CC=2)=CC=1.C1COCC1>[NH2:27][C:2]1[CH:3]=[C:4]([C:8](=[O:13])[C:9]([CH3:12])([CH3:11])[CH3:10])[CH:5]=[CH:6][CH:7]=1 |f:2.3,5.6,7.8|
|


|
Name
|
|
|
Quantity
|
2 g
|
|
Type
|
reactant
|
|
Smiles
|
IC=1C=C(C=CC1)C(C(C)(C)C)=O
|
|
Name
|
|
|
Quantity
|
1.7 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)(C1=CC=CC=C1)=N
|
|
Name
|
|
|
Quantity
|
1.1 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)(C)[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
8 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[Na+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OCC
|
|
Name
|
|
|
Quantity
|
0.23 g
|
|
Type
|
catalyst
|
|
Smiles
|
C=1C=CC(=CC1)P(C=2C=CC=CC2)C3=CC=C4C=CC=CC4=C3C5=C6C=CC=CC6=CC=C5P(C=7C=CC=CC7)C=8C=CC=CC8
|
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
50 °C
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
De-gas thoroughly with nitrogen
|
|
Type
|
TEMPERATURE
|
|
Details
|
Heat
|
|
Type
|
CUSTOM
|
|
Details
|
the reaction at 50° C. overnight
|
|
Duration
|
8 (± 8) h
|
|
Type
|
TEMPERATURE
|
|
Details
|
Let cool to room temperature
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
Dry over magnesium sulfate
|
|
Type
|
FILTRATION
|
|
Details
|
filter
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrate in vacuo
|
|
Type
|
CUSTOM
|
|
Details
|
Purify by silica chromatography (Hex→9:1 Hex:EtOAc→4:1 Hex:EtOAc)
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC=1C=C(C=CC1)C(C(C)(C)C)=O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.2 g | |
| YIELD: PERCENTYIELD | 82% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |